Ruthenium(III) iodide hydrate is a chemical compound with the formula RuI₃·xH₂O, where x indicates the number of water molecules associated with the compound. It typically appears as a black solid and is known for its unique structural properties, characterized by octahedral coordination geometry around the ruthenium atom. The compound is part of a broader class of ruthenium halides, which exhibit interesting chemical and physical properties due to the transition metal's ability to engage in various oxidation states and coordination environments .
The synthesis methods for ruthenium(III) iodide hydrate include:
Each method has its own advantages and may be selected based on desired purity, yield, and available resources.
Studies on the interactions of ruthenium(III) iodide hydrate have focused on its reactivity with other chemical species. For example, substitution reactions involving ruthenium ammines have been extensively studied, revealing insights into its coordination chemistry. Additionally, research into its biological interactions suggests that it may bind to cellular components, influencing biological pathways . These interaction studies are crucial for understanding both its chemical behavior and potential therapeutic applications.
Ruthenium(III) iodide hydrate shares similarities with other compounds within the category of transition metal halides. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Ruthenium(II) chloride | RuCl₂ | Lower oxidation state; different reactivity |
Ruthenium(IV) oxide | RuO₂ | Higher oxidation state; used as a catalyst |
Ruthenium(III) bromide | RuBr₃ | Similar structure; different halogen interactions |
Ruthenium(II) iodide | RuI₂ | Lower oxidation state; different stability |
Ruthenium(III) iodide hydrate is unique due to its specific combination of iodine ligands and water molecules, which influences its solubility and reactivity compared to other halides. Its potential biological activity further distinguishes it from many other transition metal compounds, making it a subject of interest in both inorganic chemistry and medicinal research .
Ruthenium(III) iodide hydrate is chemically defined by its molecular formula $$ \text{RuI}3 \cdot \text{H}2\text{O} $$, with a molecular weight of 499.8 g/mol. Common synonyms include triiodoruthenium hydrate and ruthenium iodide hydrate. Its CAS registry number is 208346-20-7, and it is classified under EC Number 237-664-8.
The compound crystallizes as a black solid with a melting point of 590°C (decomposition). While its exact structure remains debated, octahedral coordination geometry at the ruthenium center is proposed, with iodide ligands and a water molecule completing the coordination sphere. Controversies persist regarding whether the structure incorporates oxo (O²⁻) or hydroxo (OH⁻) groups, though iodide dominance is typically observed.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{RuI}3 \cdot \text{H}2\text{O} $$ | |
Molecular Weight | 499.8 g/mol | |
Appearance | Black solid | |
Melting Point | 590°C (decomposition) | |
CAS Number | 208346-20-7 |
Ruthenium(III) iodide hydrate emerged from early studies on transition metal halides, particularly within the platinum group. Karl Ernst Claus discovered ruthenium in 1844, but systematic coordination chemistry with iodide ligands began in the mid-20th century.
Three primary routes dominate historical preparations:
Oxidation of Ruthenium Tetroxide:
$$ \text{RuO}4 + \text{HI (excess)} \rightarrow \text{RuI}3 $$
This method leverages the strong reducing power of hydroiodic acid to reduce Ru(VIII) to Ru(III).
Thermal Decomposition:
$$ \text{Ru(NH}3\text{)}5\text{I}3 \rightarrow \text{RuI}3 + 5\text{NH}_3 $$
Heating pentaammineruthenium(III) iodide releases ammonia, yielding the anhydrous form.
Salt Metathesis:
$$ \text{RuCl}3 \cdot x\text{H}2\text{O} + 3\text{KI} \rightarrow \text{RuI}3 + 3\text{KCl} + x\text{H}2\text{O} $$
Chloride substitution with iodide ligands is efficient in aqueous media.
Method | Advantages | Limitations |
---|---|---|
Oxidation of RuO₄ | Direct synthesis from oxides | Requires handling of RuO₄ |
Thermal Decomposition | High purity | Ammonia release complicates isolation |
Salt Metathesis | Scalability | Residual chloride contamination |
Characterization challenges arose due to potential oxo/hydroxo substitutions. Early studies relied on X-ray diffraction and infrared spectroscopy to distinguish between RuI₃ and oxo derivatives.
Ruthenium(III) iodide hydrate has transitioned from a laboratory curiosity to a cornerstone in modern catalysis and materials engineering. Its applications span energy storage, organic synthesis, and nanotechnology.
C–H Bond Activation:
The compound facilitates late-stage functionalization in pharmaceutical intermediates. For example, it enables C(sp²)–H arylation and alkylation under mild conditions (40°C), outperforming traditional Ru catalysts.
Hydrogen Evolution Reaction (HER):
In electrochemical systems, RuI₃·H₂O stabilizes ultrafine Ru nanoparticles within carbon nanoreactors. A double-shell confinement strategy enhances HER efficiency by optimizing electron transfer, achieving energy barriers close to 0 eV for water dissociation.
Olefin Metathesis:
Iodide ligands improve selectivity in macrocyclization reactions. For instance, RuI₂(PCy₃)(=CHAr) achieves quantitative macrocycle formation in ring-closing metathesis, outperforming chloride analogs.
Application | Performance Metric | Reference |
---|---|---|
C–H Arylation | 80% yield at 40°C | |
HER Efficiency | $$ \Delta E \approx 0 \, \text{eV} $$ | |
Macrocyclization | 100% selectivity |
RuI₃·H₂O serves as a precursor for Ru nanoreactors. In hollow carbon spheres, spatially confined Ru nanoparticles exhibit tunable electronic properties, with d-band centers shifted to −3.70 eV, enhancing hydrogen desorption kinetics.
In fuel cells and batteries, ruthenium iodide improves charge transfer rates. Its interaction with nitrogen-doped carbon supports enhances conductivity, as evidenced by density functional theory (DFT) calculations showing increased electron density at interfaces.
High-pressure solid-state synthesis represents a critical methodology for the preparation of ruthenium(III) iodide hydrate, leveraging extreme pressure conditions to facilitate the formation of thermodynamically stable crystalline phases [1]. The application of diamond anvil cell technology has proven instrumental in achieving the requisite pressure conditions for ruthenium compound synthesis, with successful formation occurring at pressures exceeding 14 gigapascals [2] [3]. Research demonstrates that ruthenium maintains structural stability under extreme pressure conditions, remaining stable in the hexagonal close-packed phase up to 150 gigapascals and 960 Kelvin [4] [5].
The direct combination synthesis route involves the reaction of elemental ruthenium with iodine under controlled high-pressure conditions [6] [7]. This method has been reported to succeed at temperatures of 350 degrees Celsius, though it fails at higher temperatures of 500 degrees Celsius under 20 atmospheres pressure [6]. The temperature-pressure relationship proves critical for successful synthesis, as high-temperature conditions reduce the pressure requirements for formation while improving crystalline quality [1].
Synthesis Parameter | Optimal Range | Reference Conditions |
---|---|---|
Pressure | 14-30 GPa | Diamond anvil cell conditions [2] |
Temperature | 350-960°C | Varies with pressure application [4] |
Reaction Time | 2-48 hours | Dependent on pressure-temperature profile [1] |
Phase Stability | Up to 150 GPa | Hexagonal close-packed structure maintained [5] |
The solid-state metathesis approach utilizes hydrated ruthenium(III) chloride as a precursor, reacting with potassium iodide in controlled environments [6] [7]. The reaction proceeds according to the equation: ruthenium(III) chloride hydrate plus three equivalents of potassium iodide yields ruthenium(III) iodide plus three equivalents of potassium chloride plus water [6]. This methodology offers advantages in terms of reduced temperature requirements compared to direct elemental combination [6].
High-pressure synthesis techniques demonstrate enhanced control over crystal grain size, with grain dimensions increasing from 10 nanometers under ambient temperature conditions to submicron scale under high-temperature pathways [1]. The crystallinity improvements observed at elevated temperatures correlate directly with enhanced structural ordering and reduced defect density [1].
Vapor transport purification methodologies represent sophisticated techniques for achieving high-purity ruthenium(III) iodide hydrate through controlled gas-phase mass transfer processes [8]. The chemical vapor transport mechanism involves the volatilization of ruthenium-containing species through formation of volatile intermediates, followed by controlled deposition under temperature gradient conditions [9].
Iodine vapor transport processes utilize the reversible formation of volatile ruthenium iodide complexes under controlled temperature conditions [8]. The transport mechanism operates through the formation of higher-order iodide species that exhibit enhanced volatility compared to the target compound [10]. Research indicates that the transport efficiency reaches maximum values at mean temperatures between 540 and 550 degrees Celsius [8].
The vapor transport purification process involves several sequential stages: initial volatilization at the source temperature, gas-phase transport through the temperature gradient zone, and controlled crystallization at the deposition temperature [8]. The temperature differential between source and deposition zones critically influences both the transport rate and the quality of deposited crystals [8].
Transport Parameter | Optimal Conditions | Efficiency Metrics |
---|---|---|
Source Temperature | 565-690°C | Maximum volatilization rate [8] |
Deposition Temperature | 515-590°C | Optimal crystal morphology [8] |
Temperature Gradient | 50-100°C differential | Enhanced transport kinetics [8] |
Transport Agent | Iodine vapor | Reversible complex formation [8] |
The purification mechanism relies on the differential volatility of impurities compared to the target compound [10]. Common impurities such as unreacted starting materials and side products exhibit different vapor pressures, enabling selective transport and purification [10]. The process achieves purification factors exceeding 99 percent under optimized conditions [10].
Vapor phase equilibrium studies demonstrate that the transport process follows predictable thermodynamic relationships, with transport rates correlating directly with partial pressure gradients [8]. The reversible nature of the transport reactions ensures that equilibrium conditions favor the formation of pure crystalline deposits [8].
Hydration control represents a fundamental aspect of ruthenium(III) iodide hydrate synthesis and stability maintenance, requiring precise management of water content throughout preparation and storage processes [11]. The hydration state directly influences the thermal stability and structural integrity of the compound, with controlled hydration essential for maintaining desired crystalline phases [12].
The stability optimization process involves careful control of atmospheric humidity and temperature conditions during synthesis and handling [13]. Research demonstrates that ruthenium compounds exhibit variable thermal stability depending on hydration levels, with dehydration occurring at temperatures between 150 and 250 degrees Celsius [14]. The thermal decomposition pathway proceeds through single-step mechanisms under controlled atmospheric conditions [14].
Water content analysis reveals that the hydrate form contains variable amounts of crystalline water, typically ranging from one to several water molecules per ruthenium center [15] [16]. The precise hydration number depends on synthesis conditions, including temperature, pressure, and atmospheric composition during formation [13].
Stability Parameter | Critical Values | Control Methods |
---|---|---|
Decomposition Temperature | 150-250°C | Controlled atmosphere storage [14] |
Hydration Level | 1-3 H₂O per Ru center | Humidity control systems [15] |
Storage Temperature | Below 100°C | Temperature-controlled environments [13] |
Atmospheric Conditions | Inert or controlled humidity | Desiccant systems [13] |
The optimization of hydration stability requires understanding of the thermodynamic relationships governing water uptake and release [17]. Thermodynamic stability diagrams indicate that the hydrated form predominates under specific pH and concentration conditions, with stability regions clearly defined through experimental measurement [17].
Advanced characterization techniques including thermogravimetric analysis and differential scanning calorimetry provide quantitative assessment of hydration stability [14]. These methods enable precise determination of dehydration temperatures and associated enthalpy changes, facilitating optimization of storage and handling protocols [14].
The relationship between crystal structure and hydration state demonstrates that water molecules occupy specific crystallographic sites within the ruthenium iodide framework [6]. Structural studies indicate that water molecules participate in hydrogen bonding networks that contribute to overall crystal stability [6]. The octahedral coordination geometry around ruthenium centers accommodates water molecules in predictable arrangements [6].
Single-crystal X-ray diffraction analysis represents the fundamental approach for determining the precise atomic arrangement in ruthenium(III) iodide hydrate. The compound crystallizes in a layered honeycomb structure, as confirmed by comprehensive structural studies using Bruker D8 diffractometer equipped with molybdenum K-alpha radiation [1] [2].
The crystallographic investigation reveals that ruthenium(III) iodide hydrate adopts a three-dimensional framework built from edge-sharing ruthenium iodide octahedra. The structure exhibits remarkable stability under ambient conditions, with single crystals suitable for diffraction analysis obtained through high-pressure synthesis methods at 6 gigapascals and 800 degrees Celsius [1].
The crystal structure of ruthenium(III) iodide hydrate has been definitively assigned to the rhombohedral space group R-3 (number 148) [1] [2]. This space group classification indicates a trigonal crystal system with rhombohedral lattice parameters. The unit cell dimensions at 300 Kelvin are determined to be a = 6.7913(6) Å and c = 19.026(3) Å, with the structure exhibiting three-fold rotational symmetry along the c-axis [1].
The rhombohedral symmetry manifests in the three-layer centrosymmetric structure, where each unit cell contains three honeycomb layers arranged in the characteristic ABC rhombohedral geometry [1]. This stacking sequence differs fundamentally from the simpler hexagonal arrangements found in related ruthenium trihalides.
The space group R-3 imposes specific crystallographic constraints on the atomic positions. The main ruthenium atoms occupy the 6c Wyckoff positions with approximately 96% occupancy, while a small fraction (approximately 2%) occupies the normally vacant 3a positions, indicating the presence of minor structural defects [1].
The interlayer separation in ruthenium(III) iodide hydrate provides critical insight into the compound's magnetic and electronic properties. The distance between adjacent honeycomb layers is approximately 6.3 Å, significantly larger than the 5.7 Å interlayer distance observed in the related compound α-RuCl3 [1].
This expanded interlayer spacing has profound implications for the magnetic coupling between layers. The increased separation weakens the magnetic interactions between ruthenium centers in different layers, contributing to the paramagnetic behavior observed in ruthenium(III) iodide hydrate, in contrast to the antiferromagnetic ordering seen in α-RuCl3 below 7 Kelvin [1].
The larger interlayer distance in ruthenium(III) iodide hydrate compared to α-RuCl3 reflects the increased ionic radius of iodide ions (2.20 Å) relative to chloride ions (1.81 Å) [1]. This size difference not only affects the interlayer spacing but also influences the overall electronic structure and transport properties of the material.
Property | α-RuCl3 | RuI3 hydrate |
---|---|---|
Interlayer Distance (Å) | 5.7 | 6.3 |
Space Group | P3112 | R-3 |
Magnetic Ordering | 7 K | None to 0.35 K |
Electrical Behavior | Semiconducting | Metallic |
The ruthenium centers in ruthenium(III) iodide hydrate adopt octahedral coordination geometry, with each ruthenium atom surrounded by six iodide ions. This coordination environment is fundamental to understanding the compound's electronic structure and chemical properties [1].
The octahedral geometry exhibits remarkable regularity, with minimal distortion from the ideal octahedral arrangement. The geometric parameters indicate that the compound maintains structural integrity through the precise positioning of the iodide ligands around the ruthenium centers.
The ruthenium-iodine bond lengths in ruthenium(III) iodide hydrate fall within a narrow range of 2.67 to 2.68 Å, demonstrating the high symmetry of the octahedral coordination environment [1]. This narrow distribution of bond lengths indicates minimal distortion from the ideal octahedral geometry.
The consistency of the Ru-I bond lengths across different octahedral sites suggests uniform electronic environments for the ruthenium centers. These bond distances are characteristic of ruthenium(III) in octahedral coordination with iodide ligands, reflecting the appropriate balance between ionic and covalent bonding contributions.
The I-Ru-I bond angles range from 86° to 92°, closely approaching the ideal octahedral angle of 90° [1]. This angular distribution confirms the minimal distortion of the octahedral geometry, with deviations attributable to crystal packing effects and the influence of the layered structure.
Structural Parameter | Value | Ideal Octahedral |
---|---|---|
Ru-I Bond Length (Å) | 2.67-2.68 | - |
I-Ru-I Bond Angles (°) | 86-92 | 90 |
Coordination Number | 6 | 6 |
The analysis of Wyckoff position occupancies reveals the presence of stacking faults in ruthenium(III) iodide hydrate. The primary ruthenium sites (6c Wyckoff positions) show approximately 96% occupancy, while the normally vacant interstitial sites (3a Wyckoff positions) exhibit approximately 2% occupancy [1].
This partial occupancy pattern is characteristic of stacking faults in layered materials, where the disruption of the ideal stacking sequence results in the appearance of atoms at crystallographically forbidden positions. The 2% occupancy of the 3a sites corresponds to a similar level of stacking faults within the structure.
The stacking faults manifest as deviations from the perfect ABC rhombohedral stacking sequence. These defects likely arise during the high-pressure synthesis process and represent a small but measurable disruption of the ideal layered structure [1].
The detection of stacking faults through Wyckoff position occupancy provides a quantitative measure of structural imperfection. The relatively low level of faulting (approximately 2%) suggests that the synthesis conditions produce materials with high structural quality, while the presence of these defects may influence the electronic and magnetic properties of the compound.
Wyckoff Position | Occupancy | Structural Significance |
---|---|---|
6c (main Ru sites) | ~96% | Primary honeycomb lattice |
3a (interstitial) | ~2% | Stacking fault indicator |
18f (iodide sites) | 100% | Complete anion sublattice |
Irritant;Health Hazard